2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide -

2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Catalog Number: EVT-3875004
CAS Number:
Molecular Formula: C22H17N3O2
Molecular Weight: 355.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: [Ir(ppy)2(PhOXD)] (ppy = 2-phenylpyridine, PhOXD = N-(5-phenyl-1,3,4-oxadiazol-2-yl)-benzamide) is a novel iridium(III) complex designed and synthesized for its application in organic light-emitting diodes (OLEDs). The complex exhibits green emission with a peak at about 502 nm. It demonstrates enhanced photoluminescence quantum yield (PLQY) in a poly(methyl methacrylate) (PMMA) film compared to solution. OLED devices incorporating [Ir(ppy)2(PhOXD)] exhibit good performance characteristics, including high current and power efficiencies. []
  • Relevance: This compound and 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide both contain the N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide moiety. Variations occur in the substituent at the benzamide nitrogen. While the target compound has a 2-methylphenyl group, [Ir(ppy)2(PhOXD)] incorporates an iridium(III) bis(2-phenylpyridine) complex. This highlights the exploration of the 1,3,4-oxadiazole-benzamide scaffold in different chemical contexts, particularly in materials chemistry and medicinal chemistry. []
  • Compound Description: [Ir(ppy)2(POXD)] (ppy = 2-phenylpyridine, POXD = N-(5-phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide) is another novel iridium(III) complex studied for OLED applications. Like [Ir(ppy)2(PhOXD)], it displays green emission, but at a slightly longer wavelength (506 nm) and with a higher PLQY. OLED devices based on [Ir(ppy)2(POXD)] demonstrate even better performance than those with [Ir(ppy)2(PhOXD)], particularly in terms of efficiency and low roll-off. []
  • Relevance: Both this complex and 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide feature the 5-phenyl-1,3,4-oxadiazol-2-yl core structure. The key difference lies in the substitution at the 2-position of the oxadiazole ring. In the target compound, this position connects to a benzamide moiety, while in [Ir(ppy)2(POXD)], it is linked to a diphenylphosphinic amide group. This difference highlights the versatility of the 1,3,4-oxadiazole unit for building diverse structures with potential applications in various fields. []

Honokiol Derivatives Bearing 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones

  • Compound Description: These compounds are a series of honokiol analogues synthesized by introducing 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones to the honokiol molecule. These derivatives were designed and evaluated for their antiviral entry activities against SARS-CoV-2. Notably, compounds 6a and 6p within this series exhibited promising antiviral effects, surpassing the activity of the parent honokiol. []
  • Relevance: While these derivatives target a different therapeutic area compared to 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide, they highlight the significance of the 5-phenyl-1,3,4-oxadiazole moiety in medicinal chemistry, particularly for developing antiviral agents. This suggests that the 5-phenyl-1,3,4-oxadiazole core might offer valuable structural features for interacting with biological targets relevant to viral entry. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

  • Compound Description: This compound represents a novel hybrid heterocyclic ring system synthesized and evaluated for its antibacterial potential. The synthesis involved a two-step strategy, ultimately leading to the formation of the hybrid structure incorporating both thiazole and oxadiazole rings. The compound demonstrated significant antibacterial activity. []
  • Relevance: The relevance lies in the presence of the 5-phenyl-1,3,4-oxadiazole-2-yl subunit within this hybrid ring system, which is also present in 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide. The incorporation of the oxadiazole moiety into this hybrid scaffold and its associated antibacterial activity underscores the potential of this heterocycle as a building block for developing new antibacterial agents. []

5-Aryl-2-[(α-chloro-α-phenylacetyl)amino]-1,3,4-oxadiazoles (Ia-VIa)

  • Compound Description: This series of compounds was synthesized through the reaction of 5-aryl-2-amino-1,3,4-oxadiazoles with α-chloro-α-phenylacetyl chloride. The compounds were tested for their antibacterial activity against various bacterial strains. Notably, they exhibited significant activity against Staphylococcus aureus, with varying levels of potency. []
  • Relevance: The 5-aryl-2-[(α-chloro-α-phenylacetyl)amino]-1,3,4-oxadiazoles share the 1,3,4-oxadiazole ring system with 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide. This shared structural motif suggests a potential common mechanism of action or interaction with biological targets, particularly in the context of antibacterial activity. The variation in substituents at the 2-position of the oxadiazole ring in these related compounds highlights the possibility of fine-tuning the structure for optimal activity against specific bacterial strains. []

5-Aryl-2-[(α-bromopropionyl)amino]-1,3,4-oxadiazoles (VIIa-XIIa)

  • Compound Description: This series of compounds was synthesized similarly to the previous group, but using α-bromopropionyl bromide instead of α-chloro-α-phenylacetyl chloride. These derivatives were also evaluated for their antibacterial activity. Like the previous series, they displayed significant activity against Staphylococcus aureus. []
  • Relevance: These compounds are structurally related to 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide through the common 1,3,4-oxadiazole core and the presence of an amide substituent at the 2-position of the oxadiazole ring. The difference lies in the specific nature of the amide substituent. This structural similarity, along with the observed antibacterial activity, reinforces the notion that the 1,3,4-oxadiazole scaffold, particularly with modifications at the 2-position, holds promise for developing new antibacterial agents. []

5-Phenyl/methyl-2-[(5-aryl-1,3,4-oxadiazol-2-yl)imino]-4-thiazolidinones (It-XIIt)

  • Compound Description: This series of compounds was derived from the 5-aryl-2-[(α-chloro-α-phenylacetyl)amino]-1,3,4-oxadiazoles (Ia-VIa) and 5-aryl-2-[(α-bromopropionyl)amino]-1,3,4-oxadiazoles (VIIa-XIIa) by refluxing with ammonium thiocyanate. They were also evaluated for their antibacterial activity and exhibited significant activity against Staphylococcus aureus, similar to their precursor compounds. []
  • Relevance: These compounds, while structurally distinct from 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide, are linked by their shared origin from the same 1,3,4-oxadiazole core structure. This connection emphasizes the versatility of the 1,3,4-oxadiazole scaffold as a starting point for generating diverse chemical entities with potential biological activities. []

Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides

  • Compound Description: This series of 14 novel compounds was synthesized and investigated for their anti-inflammatory and anti-cancer activities. They feature a 3,6-dihydropyridine ring substituted with a 5-methyl/phenyl-1,3,4-oxadiazol-2-yl group and a benzamide or benzene sulfonamide moiety. []
  • Relevance: These compounds and 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide share the 1,3,4-oxadiazole ring system. While the target compound incorporates a phenyl group at the 5-position of the oxadiazole ring, this series explores both methyl and phenyl substitutions at that position. This variation underscores the exploration of structural modifications around the 1,3,4-oxadiazole core to optimize biological activity. []

2-Methyl-2-[3-(5-piperazin-1-yl-[1,3,4]oxadiazol-2-yl)-phenyl]-propionitrile Derivatives

  • Compound Description: This series represents a group of novel compounds designed and synthesized for their potential anticonvulsant properties. These derivatives contain a 2-methyl-2-phenylpropionitrile moiety linked to a piperazine ring through a 1,3,4-oxadiazole spacer. Several compounds within this series exhibited potent anticonvulsant activity in a maximal electroshock (MES) seizure model without significant neurotoxicity. []

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

  • Compound Description: VNI is an inhibitor of protozoan sterol 14α-demethylase (CYP51) known for its efficacy in treating Chagas disease. It served as a starting point for designing novel antifungal drug candidates by introducing modifications to its structure. []
  • Relevance: VNI shares the 5-phenyl-1,3,4-oxadiazol-2-yl core structure with 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide. This similarity highlights the importance of this core structure in different therapeutic areas, suggesting its potential as a pharmacophore for interacting with various biological targets. While VNI targets CYP51, which is involved in sterol biosynthesis in fungi and protozoa, the potential targets and mechanisms of action of the target compound might differ, emphasizing the impact of structural modifications on biological activity. []

1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

  • Compound Description: This series of compounds features a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold with a 5-phenyl-1,3,4-oxadiazol-2-yl substituent. They were synthesized and evaluated for antimicrobial activity. While some derivatives showed activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, others, particularly the 1-benzyl and N-aryl acetamide derivatives, lacked antimicrobial effects. []
  • Relevance: The shared 5-phenyl-1,3,4-oxadiazol-2-yl moiety with 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide suggests potential commonalities in their interactions with biological systems. The presence or absence of antimicrobial activity in this series highlights the importance of the overall molecular structure and specific substituents in determining the biological effects of compounds containing the 5-phenyl-1,3,4-oxadiazol-2-yl unit. []

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized PEGs

  • Compound Description: These are two novel azaheterocycle-based bola molecules incorporating a 5-phenyl-1,3,4-oxadiazole moiety, a 1,2,3-triazole ring, and a polyethylene glycol (PEG) linker. These compounds were explored as potential fluorescent chemosensors for electron-deficient species due to their ability to exhibit a "turn-off" fluorescence response in the presence of nitro-explosive compounds like DNT, TNT, and PETN, as well as Hg2+ cations. []
  • Relevance: This example emphasizes the versatility of the 5-phenyl-1,3,4-oxadiazole scaffold beyond biological applications. The presence of this moiety in both the target compound and these chemosensors underscores its ability to be integrated into diverse molecular architectures for achieving specific functionalities. The chemosensing properties of these PEG-linked molecules stem from the combined electronic and structural features of the constituent heterocycles and the PEG linker. []

1,4-Bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-(p-tolyl)-1,2,4-triazol-3-yl]-butane (MNP-14)

  • Compound Description: MNP-14 belongs to a series of bis-1,2,4-triazole derivatives designed and investigated for their cytotoxic and DNA damage activity. Although it induced some cytotoxicity and DNA strand breaks, its effects were less pronounced compared to its analog, MNP-16 (discussed below). []
  • Relevance: Although MNP-14 and 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide share the 1,3,4-oxadiazole ring system, their structures and activities differ significantly. This difference emphasizes the influence of substituents and overall molecular architecture on the biological activity of compounds containing the 1,3,4-oxadiazole moiety. []

1,4-Bis[5-(carbethoxy-methyl)-thio-4-(p-ethoxy phenyl)-1,2,4-triazol-3-yl]-butane (MNP-16)

  • Compound Description: MNP-16 is another bis-1,2,4-triazole derivative that demonstrated significant cytotoxicity against human acute lymphoblastic leukemia and lung cancer cells. Its mechanism of action is suggested to involve DNA strand breaks. []
  • Relevance: Similar to MNP-14, the structural relationship between MNP-16 and 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide stems from the presence of the 1,3,4-oxadiazole ring. The distinct biological activities observed for these compounds highlight the substantial impact of structural modifications on their pharmacological profiles. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

  • Compound Description: This series of bi-heterocyclic propanamides was synthesized and investigated for its urease inhibitory potential. The compounds exhibited promising activity against urease and were found to be less cytotoxic. Molecular docking studies supported the observed in vitro enzyme inhibition data. []
  • Relevance: These compounds share the 1,3,4-oxadiazole core structure with 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide, further highlighting the prevalence of this heterocycle in medicinal chemistry research. The presence of an additional heterocyclic ring, 2-amino-1,3-thiazole, and the propanamide moiety in this series, along with their specific urease inhibitory activity, underscores the significance of structural modifications in modulating biological activity within compounds containing the 1,3,4-oxadiazole ring. []

N-(5-Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide (8)

  • Compound Description: Compound 8 is a derivative of naphtho-furan, synthesized and characterized for its antimicrobial activity. It exhibited good antibacterial and antifungal activity. []
  • Relevance: Compound 8 shares the 5-phenyl-1,3,4-oxadiazol-2-yl moiety with 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide, highlighting the importance of this specific substitution pattern on the oxadiazole ring for biological activity. The presence of a naphtha[2,1-b]furan system in compound 8 distinguishes it from the target compound, emphasizing the impact of different heterocyclic systems on the overall biological profile. []

N-(5-Nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-bfuran-1-yl]acetamide (5)

  • Compound Description: Similar to compound 8, compound 5 is another naphtho-furan derivative that was synthesized and evaluated for its antimicrobial activity. It also exhibited good antibacterial and antifungal activity. []
  • Relevance: This compound, like compound 8, shares the 5-phenyl-1,3,4-oxadiazol-2-yl moiety with 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide. The presence of the nitro group at the 5-position of the naphtha[2,1-b]furan ring distinguishes it from compound 8, suggesting that modifications on this fused ring system can influence biological activity. []

2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

  • Compound Description: This compound has been found to exist in a new thermodynamically stable crystalline modification. This form exhibits specific advantages for the stability of suspension formulations. []
  • Relevance: This compound, though structurally distinct from 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide, shares the presence of a methyl group at the 2-position of the oxadiazole ring. This shared feature highlights the impact of even small structural modifications on the physicochemical properties of compounds containing the 1,3,4-oxadiazole moiety. []

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

  • Compound Description: This imidazole-containing compound was synthesized and structurally characterized using single-crystal X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy. [, ]
  • Relevance: While this compound shares the 1,3,4-oxadiazole ring system with 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide, it differs significantly in its overall structure. The presence of the imidazole ring and the thioether linkage to the oxadiazole ring highlights the diversity of chemical modifications possible at the 2-position of the 1,3,4-oxadiazole ring. [, ]

N-(3-Methoxy-5-methyl-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulfonamide

  • Compound Description: This compound, along with its pharmaceutically acceptable salts, represents a potential therapeutic agent, particularly in combination with LHRH analogs and/or bisphosphonates. The specific therapeutic applications and mechanisms of action are not detailed in the provided information. []
  • Relevance: This compound shares the 1,3,4-oxadiazol-2-yl moiety with 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide, further emphasizing the importance of this heterocycle in medicinal chemistry. The variations in the substituents attached to the oxadiazole ring and the presence of additional heterocyclic rings (pyridine and pyrazine) highlight the diversity of structures that can be generated using the 1,3,4-oxadiazole core as a building block. []

3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one (BMS-191011)

    3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones

    • Compound Description: This series of compounds incorporates both coumarin and oxadiazole moieties and was synthesized and evaluated for anticonvulsant activity. The compounds demonstrated promising anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models, with one derivative (IVb) exhibiting particularly potent effects. []
    • Relevance: These coumarin-oxadiazole hybrids share the 5-phenyl-1,3,4-oxadiazol-2-yl moiety with 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide. This structural similarity suggests that this moiety might contribute to interactions with biological targets relevant to anticonvulsant activity. The presence of the coumarin ring system introduces additional structural features that likely influence the overall biological profile of these compounds. []

    2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

    • Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. Optimization of its structure through a systematic SAR study, focusing on lipophilicity, led to the identification of lead compounds with improved potency, selectivity, and pharmacokinetic profiles. This compound demonstrated efficacy in in vivo rheumatoid arthritis (RA) models, exhibited an excellent safety profile, and progressed to Phase 1 clinical trials in healthy volunteers. []
    • Relevance: Although this compound and 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide share the 1,3,4-oxadiazole core, their structures and biological activities are significantly different. The presence of a biphenyl system, a difluorobenzamide moiety, and a 4-methyl-5-oxo-4,5-dihydro-oxadiazole ring in this CRAC channel inhibitor distinguishes it from the target compound and highlights the impact of structural modifications on target specificity and pharmacological activity. []

    2-(methyl/phenyl)-3-(4-(5-substituted-1,3,4-oxadiazol-2-yl)phenyl)quinazolin-4(3H)-ones

    • Compound Description: These compounds were identified as potential NMDA receptor inhibitors. Graph theoretical analysis, in silico modeling, prediction of toxicity, and metabolism studies were performed on this series. []

    3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

    • Compound Description: This compound has been found to exist in three polymorphic structures, each with distinct intermolecular interactions and crystal packing arrangements. []
    • Relevance: This compound and 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide share the 5-phenyl-1,3,4-oxadiazol-2-yl unit. This shared structural feature, despite the different overall structures, highlights the role of the 5-phenyl substitution in influencing not only biological activity but also physical properties such as polymorphism. []

    3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

    • Compound Description: Similar to the previous compound, this molecule also exhibits polymorphism, with two distinct crystal structures characterized. []
    • Relevance: While this compound and 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide share the 1,3,4-oxadiazole ring system, their structures differ in the substituent at the 5-position of the oxadiazole ring. This compound has a pyridin-4-yl group instead of the phenyl group present in the target compound. This difference demonstrates the impact of even subtle modifications on the solid-state properties of molecules containing the 1,3,4-oxadiazole moiety. []

    4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline

    • Compound Description: This compound's crystal structure has been elucidated, revealing details about its molecular conformation and crystal packing. []
    • Relevance: This compound shares the 5-phenyl-1,3,4-oxadiazol-2-yl core structure with 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide, highlighting the importance of this moiety in different chemical contexts. The presence of the quinoline ring, a trifluoromethyl group, and a methylpiperazine substituent distinguishes it from the target compound, demonstrating the potential for structural diversification using the 5-phenyl-1,3,4-oxadiazol-2-yl unit as a building block. []

    2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate

    • Compound Description: This compound, a potential bioactive molecule, has been structurally characterized using X-ray crystallography. Its crystal structure reveals details about its molecular geometry, bond lengths, and intermolecular interactions. []
    • Relevance: Although structurally distinct from 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide, this compound shares the presence of a methyl group at the 2-position of the oxadiazole ring. This common feature highlights the impact of seemingly minor modifications on the overall three-dimensional structure and potentially the biological activity of molecules containing the 1,3,4-oxadiazole moiety. []

    N-[(1,3,4-Oxadiazol-2-yl)methyl]benzamines

    • Compound Description: This series of 12 compounds was synthesized and evaluated for their antiproliferative and antioxidant activities. Among this series, 2-(5-((3-chloro-4-fluorophenylamino)methyl)-1,3,4-oxadiazol-2-yl)phenol displayed significant antiproliferative activity against various cancer cell lines. Additionally, this compound, along with another derivative, showed promising antioxidant activity in DPPH free radical scavenging assays. []
    • Relevance: These compounds share the 1,3,4-oxadiazol-2-yl moiety with 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide. The variations in the substituents attached to the oxadiazole ring, particularly the presence or absence of a phenyl group at the 5-position, underscore the exploration of structure-activity relationships within this class of compounds. []

    r-1,c-2,t-3,t-4-1,3-Bis(4-methoxyphenyl)-2,4-bis(5-phenyl-1,3,4-oxadiazol-2-yl)cyclobutane

    • Compound Description: This compound is a 1,4-dioxane solvate that has been structurally characterized using X-ray crystallography. Its crystal structure reveals details about its molecular conformation, bond lengths, bond angles, and intermolecular interactions. []
    • Relevance: While structurally distinct from 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide, this compound shares the presence of two 5-phenyl-1,3,4-oxadiazol-2-yl moieties. This common structural feature highlights the versatility of this unit for constructing complex molecules with specific three-dimensional arrangements. []

    r-1,c-2,t-3,t-4-1,2-Bis(4-methoxyphenyl)-3,4-bis(5-phenyl-1,3,4-oxadiazol-2-yl)cyclobutane

    • Compound Description: This molecule, similar to the previous compound, is a derivative of diphenyloxadiazolylcyclobutane and represents a syn-head-to-head photodimer. It has been structurally characterized, revealing details about its conformation and bond lengths. []
    • Relevance: This compound, similar to the previous example, incorporates two 5-phenyl-1,3,4-oxadiazol-2-yl units, underscoring the utility of this moiety in building complex molecules. While it differs structurally from 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide, its existence highlights the diverse chemical space that can be explored using the 5-phenyl-1,3,4-oxadiazol-2-yl unit as a building block. []

    N-(3-Methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide (ZD4054 Form 1)

    • Compound Description: ZD4054 Form 1 has been structurally characterized using X-ray crystallography. Its crystal structure provides insights into its molecular conformation, hydrogen-bond interactions, and packing arrangement. []

    2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides

    • Compound Description: This series of compounds was synthesized and evaluated for antimicrobial and hemolytic activity. Many exhibited antimicrobial activity against a panel of microbes, with varying levels of potency. One compound, 6h, displayed significant activity. []

    Properties

    Product Name

    2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

    IUPAC Name

    2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

    Molecular Formula

    C22H17N3O2

    Molecular Weight

    355.4 g/mol

    InChI

    InChI=1S/C22H17N3O2/c1-15-8-5-6-13-19(15)20(26)23-18-12-7-11-17(14-18)22-25-24-21(27-22)16-9-3-2-4-10-16/h2-14H,1H3,(H,23,26)

    InChI Key

    HFFSIXGLKDOGEH-UHFFFAOYSA-N

    SMILES

    CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4

    Canonical SMILES

    CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.